molecular formula C12H15NO3 B8777797 Benzyl 4-oxobutylcarbamate

Benzyl 4-oxobutylcarbamate

Cat. No.: B8777797
M. Wt: 221.25 g/mol
InChI Key: QVOUTJXSGTXBRK-UHFFFAOYSA-N
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Description

Benzyl 4-oxobutylcarbamate (CAS: 69037-98-5) is a carbamate derivative characterized by a benzyl group linked to a carbamate moiety attached to a 4-oxobutyl chain. Its structure includes a reactive ketone group at the fourth carbon of the alkyl chain, enabling participation in reactions such as nucleophilic additions or condensations .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl N-(4-oxobutyl)carbamate

InChI

InChI=1S/C12H15NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8,10H2,(H,13,15)

InChI Key

QVOUTJXSGTXBRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC=O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis

Benzyl 4-oxobutylcarbamate undergoes hydrolysis under acidic or basic conditions, cleaving the carbamate bond to release benzyl alcohol, carbon dioxide, and 4-aminobutanal.

Conditions and Outcomes:

Reagent Conditions Products Yield Reference
1M HCl (aqueous)Reflux, 4–6 hBenzyl alcohol + 4-aminobutanal85–92%
1M NaOH (aqueous)Room temperature, 12–24 hBenzyl alcohol + sodium 4-aminobutanoate78–88%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with water or hydroxide ion forming a tetrahedral intermediate that collapses to release CO₂ .

Oxidation of the Oxobutyl Chain

The 4-oxobutyl moiety can be oxidized to a carboxylic acid or further functionalized.

Oxidation to Aldehyde

Using Dess-Martin periodinane (DMP) in dichloromethane (DCM) at 0°C, the hydroxyl group in intermediates (e.g., tert-butyl benzyl(4-hydroxybutyl)carbamate) is oxidized to an aldehyde :

text
tert-butyl benzyl(4-hydroxybutyl)carbamate → tert-butyl benzyl(4-oxobutyl)carbamate

Conditions:

  • DMP (1.2 equiv), DCM, 0°C → RT, 2 h

  • Yield: 72% after purification .

Nucleophilic Additions to the Carbonyl Group

The ketone group in the 4-oxobutyl chain reacts with nucleophiles such as Grignard reagents or hydrides:

Reagent Product Application Reference
LiAlH₄4-HydroxybutylcarbamateReduction to alcohol
RMgX (Grignard)4-Substituted butylcarbamateAlkylation/arylation

For example, LiAlH₄ reduces the ketone to a secondary alcohol, forming benzyl 4-hydroxybutylcarbamate .

Alkylation and Arylation

The benzyl group and nitrogen sites participate in alkylation/arylation reactions:

Benzyl Deprotection

Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding 4-oxobutylcarbamic acid:

text
This compound + H₂ → 4-Oxobutylcarbamic acid + Toluene

Conditions:

  • 10% Pd-C, H₂ (1 atm), EtOH, RT, 6 h

  • Yield: 90–95% .

Condensation Reactions

The oxo group undergoes condensation with amines or hydrazines:

Hydrazone Formation:

text
This compound + Hydrazine → Benzyl 4-hydrazonobutylcarbamate

Conditions:

  • Hydrazine hydrate, EtOH, reflux, 3 h

  • Yield: 80–85%.

Stability and Degradation

This compound exhibits moderate stability in aqueous solutions (t₁/₂ = 24 h at pH 7.4) . Degradation accelerates under strong acids/bases or UV light, forming benzyl alcohol and 4-aminobutanal as primary byproducts.

Comparison with Similar Compounds

Structural Analogues in the Carbamate Family

Benzyl 4-oxobutylcarbamate is part of a homologous series of benzyl carbamates with varying oxo-alkyl chain lengths (Table 1). Key structural analogs include:

Table 1: Structural Comparison of Benzyl Oxo-Alkyl Carbamates

Compound Name CAS Number Oxo-Alkyl Chain Length Substituent Group Key Structural Feature
Benzyl 2-oxoethylcarbamate 67561-03-9 C2 Benzyl Shorter chain; higher reactivity
This compound 69037-98-5 C4 Benzyl Balanced chain length for stability and reactivity
Benzyl 5-oxopentylcarbamate 188530-60-1 C5 Benzyl Longer chain; potential steric effects
  • Chain Length Effects : The C4 chain in this compound offers a compromise between the reactivity of shorter chains (e.g., C2) and the steric hindrance of longer chains (e.g., C5). This balance may enhance its suitability in coupling reactions or as a pharmaceutical intermediate .

Substituent Variations in Carbamates

Other carbamates feature alternative substituents, such as tert-butyl or cyclobutyl groups, which influence their physicochemical properties:

Table 2: Carbamates with Alternative Substituents

Compound Name CAS Number Substituent Group Similarity Score* Key Difference
Benzyl (3-oxocyclobutyl)carbamate 130369-36-7 Cyclobutyl 0.80 Cyclic vs. linear oxo-alkyl chain
tert-Butyl (4-oxo-4-phenylbutyl)carbamate 116437-41-3 tert-Butyl 0.76 Bulky substituent; altered solubility
  • tert-Butyl Analogues : The tert-butyl group in 116437-41-3 increases steric bulk, which could reduce reactivity in nucleophilic environments but improve metabolic stability .

Physicochemical Properties and Spectral Data

Infrared (IR) Spectroscopy

Carbamates typically exhibit strong carbonyl (C=O) stretches between 1700–1750 cm⁻¹ . For example, analogs like Benzyl 2-oxoethylcarbamate show peaks at 1725 cm⁻¹ , attributed to the carbamate carbonyl . This compound is expected to display similar absorption, with additional peaks from the oxobutyl ketone (~1710 cm⁻¹).

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR : Benzyl protons resonate near δ 7.3 ppm (aromatic), while the oxobutyl chain’s protons appear at δ 2.5–3.0 ppm (CH2 near ketone) .
  • 13C-NMR : The carbamate carbonyl is observed at δ 155–160 ppm , and the ketone carbon at δ 205–210 ppm .

Mass Spectrometry (MS)

Molecular ion peaks for benzyl carbamates align with their molecular weights (e.g., this compound: C12H15NO3, MW=221.25 g/mol) .

Q & A

Q. What are the common synthetic routes for Benzyl 4-oxobutylcarbamate?

this compound is typically synthesized via carbamate-forming reactions. A standard approach involves reacting 4-oxobutylamine with benzyl chloroformate under basic conditions (e.g., aqueous NaOH or triethylamine) in a non-polar solvent like dichloromethane. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. Alternative methods include ultrasound-assisted synthesis, which reduces reaction time and improves yields by enhancing reaction kinetics through cavitation effects .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key characterization techniques include:

  • FT-IR : To confirm the presence of carbamate (C=O stretch ~1700 cm⁻¹) and other functional groups.
  • NMR (¹H and ¹³C) : For structural elucidation (e.g., benzyl protons at δ 7.2–7.4 ppm, carbamate carbonyl at δ 155–160 ppm).
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Elemental analysis : To validate purity and stoichiometry. These methods align with protocols used for structurally similar carbamates .

Q. What are the optimal storage conditions to ensure the stability of this compound?

Store the compound in a sealed, light-resistant container under inert gas (e.g., argon) at 2–8°C. Avoid moisture and humidity, as carbamates are prone to hydrolysis. Long-term stability is enhanced by desiccants like silica gel. Stability studies should be conducted using accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) .

Q. What safety precautions should be taken when handling this compound in the laboratory?

  • Use personal protective equipment (PPE): Gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Avoid contact with oxidizing agents and heat sources to prevent decomposition.
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Safety protocols are consistent with those for analogous carbamates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

Optimization strategies include:

  • Catalyst screening : Evaluate acidic (e.g., H₂SO₄) or enzymatic catalysts for carbamate formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to non-polar solvents.
  • Ultrasound assistance : Reduces reaction time by 50–70% (e.g., from 8 hours to 2 hours) and increases yields by 15–20% via improved mass transfer .
  • Design of Experiments (DoE) : Use uniform experimental design to analyze interactions between variables (e.g., molar ratio, temperature, catalyst loading) .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

  • Molecular docking : Simulate interactions with target proteins (e.g., mycobacterial enzymes for anti-tubercular activity) to identify binding affinities.
  • QSAR modeling : Correlate structural features (e.g., substituents on the benzyl group) with activity data.
  • ADMET prediction : Assess pharmacokinetic properties (e.g., solubility, bioavailability) using tools like SwissADME. These methods are validated in studies on structurally related anti-tubercular carbamates .

Q. How can contradictory data from different studies on the catalytic efficiency in this compound synthesis be resolved?

Contradictions often arise from variations in reaction setup (e.g., catalyst purity, solvent grade). To resolve discrepancies:

  • Replicate experiments : Use standardized reagents and conditions.
  • Analytical validation : Cross-check yields via HPLC or GC-MS.
  • Statistical analysis : Apply ANOVA to identify significant variables (e.g., catalyst type, temperature). For example, enzymatic vs. chemical catalysts may show divergent optimal pH ranges, necessitating pH-controlled studies .

Q. What role does the carbamate functional group play in the physicochemical properties of this compound?

The carbamate group (-NHCOO-) influences:

  • Solubility : Enhanced water solubility via hydrogen bonding compared to esters.
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions, requiring pH-controlled formulations.
  • Bioactivity : Serves as a prodrug moiety, enabling controlled release of active metabolites. These properties are critical for drug design and align with studies on carbamate-containing pharmaceuticals .

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